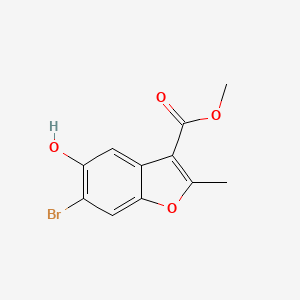

methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC11060999

Molecular Formula: C11H9BrO4

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrO4 |

|---|---|

| Molecular Weight | 285.09 g/mol |

| IUPAC Name | methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C11H9BrO4/c1-5-10(11(14)15-2)6-3-8(13)7(12)4-9(6)16-5/h3-4,13H,1-2H3 |

| Standard InChI Key | HEACRCWUAQNVAJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC |

| Canonical SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)O)C(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, methyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, reflects its substitution pattern:

-

A benzofuran backbone fused with oxygen at positions 1 and 2.

-

Methyl groups at positions 2 (C-2) and 3 (as part of the ester functional group).

-

Bromine at position 6 (C-6) and a hydroxyl group at position 5 (C-5).

The molecular formula is CHBrO, with a molecular weight of 323.17 g/mol. Its SMILES notation is COC(=O)C1=C(C2=C(O1)C=C(C(=C2)Br)O)C, and the InChIKey is MRYUZZFYXMFWHY-UHFFFAOYSA-N .

Table 1: Structural comparison with related benzofuran derivatives

Spectroscopic Characterization

While direct data for the target compound is limited, analogous benzofurans are characterized using:

-

NMR spectroscopy: H NMR signals for aromatic protons appear between δ 6.5–7.5 ppm, with methyl groups resonating near δ 2.3–2.6 ppm .

-

IR spectroscopy: Ester carbonyl (C=O) stretches at ~1700 cm, hydroxyl (O-H) bands near 3200–3500 cm, and C-Br vibrations at 500–600 cm .

-

Mass spectrometry: Molecular ion peaks ([M+H]) align with theoretical masses, with bromine isotopic patterns (1:1 ratio for Br and Br) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically involves multi-step protocols starting from simpler benzofuran precursors. A plausible route, adapted from methods for related compounds , includes:

-

Formation of the benzofuran core: Cyclization of 2-methyl-3-carboxylic acid derivatives under acidic conditions.

-

Bromination: Electrophilic aromatic substitution using molecular bromine (Br) in chloroform or acetic acid at 0–25°C .

-

Hydroxylation: Directed ortho-metalation or oxidative methods to introduce the hydroxyl group at C-5.

-

Esterification: Treatment with methanol and a catalytic acid (e.g., HSO) to form the methyl ester .

Table 2: Representative synthesis conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br, CHCl, 0°C, 2 h | 75–85 | |

| Esterification | CHOH, HSO, reflux | 90–95 |

Reaction Mechanisms

-

Bromination: Proceeds via electrophilic attack at the electron-rich C-6 position, stabilized by the benzofuran’s aromatic system .

-

Esterification: Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the carboxylic acid .

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Solubility: Likely low in water due to the hydrophobic benzofuran core and ester group. Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl) .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester linkage. Bromine substitution enhances stability against oxidative degradation .

Biological Activity

While direct studies on the target compound are scarce, structurally similar benzofurans exhibit:

-

Anticancer activity: Brominated derivatives show selective toxicity against leukemia cells (IC values < 10 μM) .

-

Antimicrobial effects: Hydroxy-substituted benzofurans inhibit Gram-positive bacteria (MIC: 8–16 μg/mL) .

-

Anti-inflammatory potential: Modulation of COX-2 and TNF-α pathways .

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead compound optimization: The bromine and hydroxyl groups serve as handles for further functionalization (e.g., Suzuki coupling, acylation) .

-

Drug delivery systems: Ester prodrugs enhance bioavailability of carboxylic acid-containing therapeutics .

Material Science

-

Luminescent materials: Benzofuran derivatives are explored for organic light-emitting diodes (OLEDs) due to their rigid, conjugated structures .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume